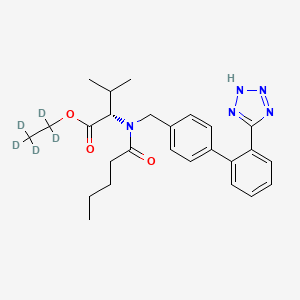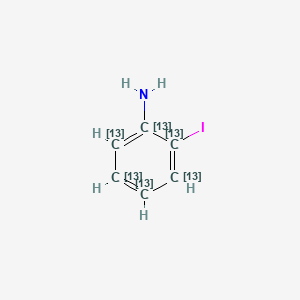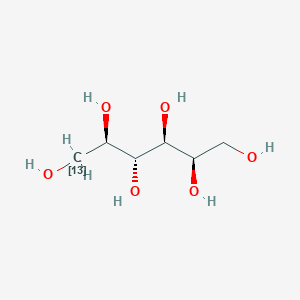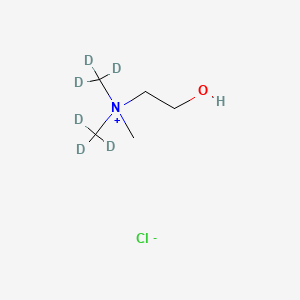
Choline-D6 chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline-d6 (chloride) is a deuterated form of choline chloride, where the hydrogen atoms in the choline molecule are replaced with deuterium. This compound is a quaternary ammonium salt, consisting of choline cations and chloride anions. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and function, neurotransmission, and lipid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Choline-d6 (chloride) can be synthesized through the methylation of deuterated dimethylethanolamine with deuterated methyl chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of choline-d6 (chloride) involves the reaction of deuterated ethylene oxide, deuterated hydrogen chloride, and deuterated trimethylamine. This method ensures the large-scale production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Choline-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: Choline-d6 (chloride) can be oxidized to form betaine-d6, a process that involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Although less common, choline-d6 (chloride) can undergo reduction reactions under specific conditions.
Substitution: Choline-d6 (chloride) can participate in substitution reactions, where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various anions can be introduced under controlled conditions to replace the chloride ion.
Major Products Formed
Betaine-d6: Formed through the oxidation of choline-d6 (chloride).
Substituted Choline-d6 Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Choline-d6 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Employed in metabolic studies to trace the pathways and mechanisms involving choline.
Medicine: Utilized in clinical research to study the role of choline in human health and disease.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
Choline-d6 (chloride) exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. Choline-d6 (chloride) also plays a role in the synthesis of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. The deuterium atoms in choline-d6 (chloride) provide a unique advantage in tracing and studying these pathways due to their distinct mass and spectroscopic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline Chloride: The non-deuterated form of choline-d6 (chloride).
Betaine: A metabolite of choline involved in methylation reactions.
Phosphatidylcholine: A phospholipid derived from choline.
Uniqueness of Choline-d6 (chloride)
Choline-d6 (chloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
145.66 g/mol |
Nom IUPAC |
2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |
Clé InChI |
SGMZJAMFUVOLNK-TXHXQZCNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |
SMILES canonique |
C[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
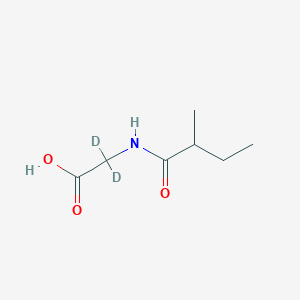
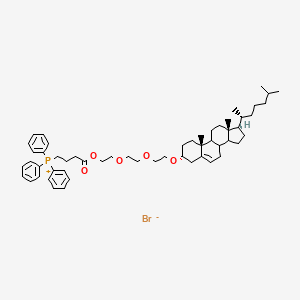
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
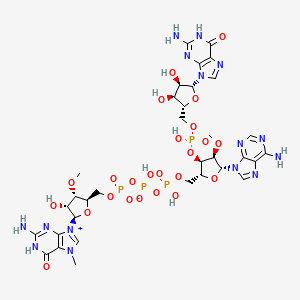
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
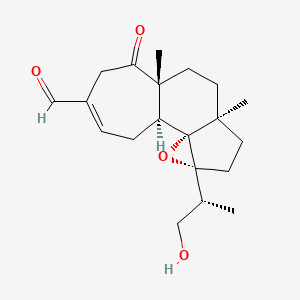
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
